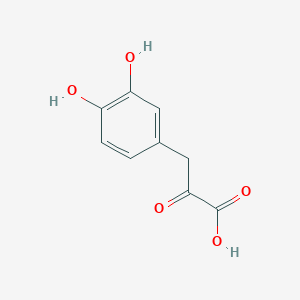

3,4-Dihydroxyphenylpyruvic acid

Vue d'ensemble

Description

3,4-Dihydroxyphenylpyruvic acid is an organic compound with the chemical formula C₉H₈O₅. It is a colorless crystalline solid that is soluble in water and alcohols. This compound is a key intermediate in the metabolic pathway of phenylalanine and tyrosine, and it plays a significant role in various biochemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenylpyruvic acid can be synthesized through the oxidation of 3,4-dihydroxyphenylacetaldehyde, which is obtained from the oxidation of 3,4-dihydroxyphenylacetic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or sodium periodate under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis. The process involves the oxidation of 3,4-dihydroxyphenylacetaldehyde followed by a reaction with acetone under alkaline conditions to yield the desired product .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, sodium periodate.

Reducing Agents: Sodium borohydride, catalytic hydrogenation.

Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed:

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: 3,4-Dihydroxyphenyllactic acid.

Substitution Products: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Antioxidant Activity

3,4-DHPPA exhibits notable antioxidant properties, which have been extensively studied through various experimental and computational methods.

- Mechanism of Action : The compound acts as a scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (). Studies indicate that the mechanism involves concerted proton-coupled electron transfer (CPCET), where 3,4-DHPPA donates a hydrogen atom to the radical, effectively neutralizing it. This reaction pathway has been confirmed through density functional theory (DFT) calculations, demonstrating that the compound can compete effectively with other antioxidants in both polar and nonpolar solvents .

- Thermodynamic and Kinetic Parameters : Research has quantified the activation barriers and rate constants for these reactions, providing insight into the efficiency of 3,4-DHPPA as an antioxidant compared to other phenolic compounds. The studies show that in nonpolar solvents, CPCET is the dominant mechanism, while in polar solvents, electron transfer-proton transfer (ET-PT) mechanisms may also play a role .

Enzymatic Synthesis

Another significant application of 3,4-DHPPA is its use as a substrate in enzymatic reactions to synthesize other valuable compounds.

- Production of d-3,4-Dihydroxyphenyllactic Acid : A study identified Lactobacillus reuteri as an effective strain for reducing 3,4-DHPPA to d-3,4-dihydroxyphenyllactic acid (d-DSS). The enzyme responsible for this conversion was characterized as a nonspecific d-lactate dehydrogenase (d-LDH82319), which exhibited high enantioselectivity (>99%) and catalytic efficiency .

- Enzymatic Characteristics : The enzyme's kinetic parameters were determined: was approximately 0.09 mmol/l, was 2.17 s, indicating a robust capacity for converting 3,4-DHPPA into d-DSS under optimal conditions (pH 8 and 25°C) .

Therapeutic Potential

The therapeutic applications of 3,4-DHPPA are promising due to its biochemical properties.

- Neuroprotective Effects : Given its antioxidant capabilities, there is potential for 3,4-DHPPA to be used in neuroprotective therapies. Its ability to mitigate oxidative stress could be beneficial in conditions like Parkinson's disease where oxidative damage plays a critical role .

- Bioavailability Enhancement : Research has indicated that derivatives of 3,4-DHPPA can enhance the bioavailability of L-DOPA, a common treatment for Parkinson's disease. This effect is attributed to the compound’s ability to improve the absorption and utilization of L-DOPA by modulating its pharmacokinetics .

Data Summary Table

Mécanisme D'action

The mechanism of action of 3,4-Dihydroxyphenylpyruvic acid involves its role as an intermediate in the metabolic pathways of phenylalanine and tyrosine. It is converted into various biologically active compounds through enzymatic reactions. The compound interacts with specific enzymes and molecular targets, facilitating the production of neurotransmitters and other essential molecules .

Comparaison Avec Des Composés Similaires

- 3,4-Dihydroxyphenylacetic acid

- 3,4-Dihydroxyphenylacetaldehyde

- 3,4-Dihydroxyphenyllactic acid

Comparison: 3,4-Dihydroxyphenylpyruvic acid is unique due to its specific role as an intermediate in the metabolic pathways of phenylalanine and tyrosine. Unlike its similar compounds, it is directly involved in the biosynthesis of neurotransmitters and other biologically active molecules. Its unique chemical structure and reactivity make it a valuable compound in various biochemical and industrial applications .

Activité Biologique

3,4-Dihydroxyphenylpyruvic acid (DHPPA) is a significant compound in the study of various biological activities, particularly its antioxidant properties and its role in metabolic pathways. This article explores the biological activity of DHPPA through detailed research findings, case studies, and comparative data.

Antioxidant Activity

DHPPA has been shown to exhibit substantial antioxidant activity, primarily through its ability to scavenge free radicals. A study highlighted that the compound effectively scavenges hydroxyl radicals via a concerted proton-coupled electron transfer (CPCET) mechanism. This thermodynamic process was analyzed under different solvent conditions, revealing that DHPPA's antioxidant capacity is influenced by the nature of the solvent used .

Table 1: Antioxidant Activity of DHPPA in Different Solvents

| Solvent Type | Mechanism Dominance | Rate Constant (k) | Activation Barrier (kJ/mol) |

|---|---|---|---|

| Vacuum | CPCET | High | Low |

| Nonpolar | CPCET | Moderate | Moderate |

| Polar | ET-PT | Variable | Higher |

Metabolism and Clinical Implications

Recent research has identified DHPPA as a metabolite of L-DOPA, particularly in the context of Parkinson's disease (PD). A study involving patients with PD indicated that certain gut bacteria, specifically Bifidobacterium species, metabolize L-DOPA into DHPPA. This metabolism correlates with higher L-DOPA doses and suggests a potential role for DHPPA in enhancing therapeutic effects in PD patients .

Case Study: Bifidobacterium and DHPPA Metabolism

In a cohort study of 197 PD patients:

- Findings : Higher Bifidobacterium abundance was linked to increased L-DOPA dosage.

- Implications : Patients with Bifidobacterium levels above 1% had an average L-DOPA dose 252 mg higher than those with lower levels.

- Statistical Analysis : Significant correlation (R s = 0.24, p < 0.001) between Bifidobacterium abundance and L-DOPA dosage was observed.

The mechanisms through which DHPPA exerts its biological effects include:

- Scavenging Free Radicals : DHPPA shows efficacy against reactive oxygen species (ROS), which are implicated in various diseases.

- Modulation of Neurotransmitter Levels : In animal models, DHPPA has been shown to elevate serum L-DOPA levels when administered alongside L-DOPA, suggesting a synergistic effect that could enhance therapeutic outcomes for neurological disorders .

Research Findings on Biological Activities

- Antioxidant Properties : Studies have confirmed that DHPPA can effectively combat oxidative stress by neutralizing free radicals.

- Neuroprotective Effects : Animal studies suggest that DHPPA may protect neuronal cells from damage associated with oxidative stress and inflammation.

- Metabolic Pathways : The conversion of L-DOPA to DHPPA by gut microbiota indicates a potential pathway for enhancing drug efficacy in PD treatment.

Propriétés

IUPAC Name |

3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,10-11H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFFJFGLSKYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962409 | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4228-66-4 | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4228-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylpyruvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004228664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,4-Dihydroxyphenyl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.